molecular formula C28H40S3 B3105789 2,5-bis(3-octylthiophen-2-yl)thiophene CAS No. 155166-89-5

2,5-bis(3-octylthiophen-2-yl)thiophene

Cat. No.: B3105789
CAS No.: 155166-89-5
M. Wt: 472.8 g/mol
InChI Key: KTCQQLXSHIGYTB-UHFFFAOYSA-N
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Description

2,5-bis(3-octylthiophen-2-yl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two octyl-substituted thiophene rings attached to a central thiophene core. It is of significant interest in the field of organic electronics due to its unique electronic properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(3-octylthiophen-2-yl)thiophene typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The general procedure involves the following steps:

    Preparation of the Organotin Compound: The organotin compound is prepared by reacting 3-octylthiophene with a tin reagent.

    Coupling Reaction: The organotin compound is then reacted with 2,5-dibromothiophene in the presence of a palladium catalyst and a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,5-bis(3-octylthiophen-2-yl)thiophene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and chloromethyl methyl ether are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Halogenated thiophenes and alkylated thiophenes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-bis(3-octylthiophen-2-yl)thiophene is unique due to its specific alkyl chain length, which provides a balance between solubility and electronic properties. This makes it particularly suitable for use in organic electronics where both high performance and processability are required .

Properties

IUPAC Name

2,5-bis(3-octylthiophen-2-yl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40S3/c1-3-5-7-9-11-13-15-23-19-21-29-27(23)25-17-18-26(31-25)28-24(20-22-30-28)16-14-12-10-8-6-4-2/h17-22H,3-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCQQLXSHIGYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(SC=C1)C2=CC=C(S2)C3=C(C=CS3)CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.53 g (21.8 mmol) of magnesium turnings were introduced in a 100 ml flask and suspended in 30 ml of anhydrous diethyl ether. To the resulting suspension, maintained under an argon (Ar) atmosphere, was slowly added a solution of 3.0 g (3.9 mmol) of 2-bromo-3-octylthiophene having formula (1) and 0.93 ml (10.9 mmol) of dibromoethane in 20 ml of anhydrous diethyl ether. The obtained reaction mixture was sonicated for 30 minutes and subsequently heated at the boiling point of the solvent, for 1.5 hours. After the elimination of the excess of magnesium turnings by filtration, the solution containing 2-(3-octylthienyl)magnesium bromide having formula (2), was slowly added, at 0° C., to a mixture of 0.4 ml (3.6 mmol) of 2,5-dibromothiophene and 0.18 g (0.3 mmol) of [1,3-bis(diphenylphosphino)propane]dichloronickel(II) [Ni(DPPP)Cl2] in 30 ml of anhydrous diethyl ether. The resulting reaction mixture was heated at the boiling point of the solvent, for 18 hours, and poured into a mixture of crushed ice and hydrochloric acid (HCl) (2 M) obtaining an organic phase and an aqueous phase which were separated. The aqueous phase was then extracted with diethyl ether (3×20 ml). The overall organic phase (obtained by joining the organic phases obtained as described above) was dried over anhydrous magnesium sulfate (MgSO4), at room temperature (25° C.), for 3 hours. The solvent was subsequently evaporated at reduced pressure and the obtained residue was purified by chromatography on silica gel using petroleum ether as eluent obtaining 1.24 g (67% yield) of 3,3″-dioctyl-2,2′:5′,2″-terthiophene having formula (3), as yellow liquid, which was characterized by 1H NMR (300 MHz, CDCl3) obtaining the following spectrum: 7.18 (d, 2H), 7.05 (s, 2H), 6.94 (d, 2H), 2.77 (t, 4H), 1.65-1.59 (m, 4H), 1.39-1.26 (m, 20H), 0.87 (t, 6H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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